An In-depth Technical Guide to 2-(4-tert-Butylphenyl)ethylamine
An In-depth Technical Guide to 2-(4-tert-Butylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-tert-Butylphenyl)ethylamine, a substituted phenethylamine derivative, is a compound of interest in medicinal chemistry and pharmacology due to its structural analogy to endogenous trace amines and psychoactive compounds. Its chemical structure, featuring a phenethylamine backbone with a bulky tert-butyl group on the phenyl ring, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and analytical methodologies.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-(4-tert-Butylphenyl)ethylamine are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol [1] |
| CAS Number | 91552-82-8[1] |
| IUPAC Name | 2-(4-tert-butylphenyl)ethanamine[1] |
| Synonyms | 4-tert-Butylphenethylamine, Benzeneethanamine, 4-(1,1-dimethylethyl)- |
| Appearance | Colorless liquid (presumed) |
| Density | Approximately 0.9 g/cm³ |
| Boiling Point | Not definitively established |
| Flash Point | Approximately 115.7 °C |
| SMILES | CC(C)(C)c1ccc(CCN)cc1[1] |
| InChIKey | WKCZSFRAGKIIKN-UHFFFAOYSA-N[1] |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Expected signals would include a singlet for the nine protons of the tert-butyl group, aromatic protons on the benzene ring, and two methylene groups of the ethylamine side chain, along with a signal for the amine protons.
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¹³C NMR : Would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons (with symmetry affecting the number of signals), and the two aliphatic carbons of the ethylamine moiety.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C-N stretching (around 1020-1220 cm⁻¹)[2]. Aromatic ring vibrations would also be present in the fingerprint region. PubChem confirms the availability of an FTIR spectrum for this compound[1].
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Mass Spectrometry (MS) : Mass spectral analysis, likely through Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak corresponding to its molecular weight (177.29 g/mol ). Fragmentation patterns would be consistent with the loss of the ethylamine side chain or cleavage at the benzylic position. PubChem indicates the availability of GC-MS data[1].
Synthesis Protocol
A plausible synthetic route for 2-(4-tert-Butylphenyl)ethylamine involves the Friedel-Crafts alkylation of a suitable phenethylamine precursor. The following is a generalized experimental protocol.
Reaction: Friedel-Crafts Alkylation
Reactants:
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2-Phenylethylamine
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tert-Butyl chloride or tert-Butanol
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Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a strong protic acid (e.g., H₂SO₄)
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Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
Procedure:
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The chosen phenethylamine precursor is dissolved in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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The Lewis acid catalyst is added portion-wise to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate.
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tert-Butyl chloride or tert-butanol is then added dropwise to the reaction mixture.
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The reaction is allowed to proceed at a controlled temperature for a specified duration, with progress monitored by a suitable technique like Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.
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The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
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The resulting crude product is then purified using a suitable method, such as column chromatography or distillation, to yield pure 2-(4-tert-Butylphenyl)ethylamine.
Potential Biological Activity and Signaling Pathways
While specific biological data for 2-(4-tert-Butylphenyl)ethylamine is limited, its structural similarity to phenethylamine (PEA) suggests it may act as a neuromodulator. PEA is known to interact with the trace amine-associated receptor 1 (TAAR1) and modulate monoaminergic systems[3]. A potential signaling pathway for 2-(4-tert-Butylphenyl)ethylamine, extrapolated from the known actions of PEA, is the BDNF/TrkB/CREB pathway, which is implicated in neuronal plasticity and antidepressant effects[4][5].
Analytical Methodology: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification and purity analysis of 2-(4-tert-Butylphenyl)ethylamine. Below is a detailed experimental protocol.
Objective: To develop an HPLC method for the analysis of 2-(4-tert-Butylphenyl)ethylamine.
Materials and Equipment:
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HPLC system with a UV detector
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Reversed-phase C18 column
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or other suitable buffer components
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2-(4-tert-Butylphenyl)ethylamine standard
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Volumetric flasks, pipettes, and syringes
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Syringe filters (0.45 µm)
Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 210 nm[6]
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Injection Volume: 10 µL
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Column Temperature: 25 °C[6]
Experimental Workflow:
Safety and Handling
Appropriate safety precautions must be observed when handling 2-(4-tert-Butylphenyl)ethylamine.
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Hazard Identification : This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation[1].
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Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
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Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
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Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
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Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.
References
- 1. 2-(4-Tert-butylphenyl)ethan-1-amine | C12H19N | CID 2735689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docbrown.info [docbrown.info]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
